

A Comprehensive Technical Guide to (E)-1-Phenyl-1-butene and its Synonyms

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Compound of Interest

Compound Name: (E)-1-Phenyl-1-butene

Cat. No.: B127681

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This in-depth technical guide provides a thorough overview of **(E)-1-Phenyl-1-butene**, a valuable aromatic hydrocarbon in organic synthesis and materials science. This document details its various synonyms encountered in chemical literature, presents its key physicochemical properties in a structured format, and offers a detailed experimental protocol for its synthesis via the Wittig reaction.

Nomenclature and Identification: A Review of Synonyms

(E)-1-Phenyl-1-butene is known by a variety of names in chemical literature, which can sometimes lead to ambiguity. The following table summarizes its most common synonyms and identifiers to facilitate accurate identification and literature searches.

Synonym Type	Name	Identifier
IUPAC Name	(E)-1-Phenyl-1-butene	-
[(E)-but-1-enyl]benzene	-	-
Common Name	trans-1-Phenyl-1-butene	
CAS Registry Number	1005-64-7	
Other Names	Benzene, (1E)-1-butenyl-	-
(1E)-1-Buten-1-ylbenzene	-	-
trans-β-Ethylstyrene	-	
1-phenyl-(E)-1-butene	-	

Physicochemical Data

A summary of the key quantitative data for **(E)-1-Phenyl-1-butene** is presented below for easy reference and comparison.

Property	Value	Units	Source
Molecular Formula	C ₁₀ H ₁₂	-	NIST, PubChem
Molecular Weight	132.20	g/mol	NIST, PubChem
Boiling Point	189-190	°C	Various Sources
Melting Point	-43	°C	LookChem
Density	0.899	g/cm ³	LookChem
Refractive Index	1.5401	-	LookChem
CAS Registry Number	1005-64-7	-	NIST, PubChem

Experimental Protocol: Synthesis of (E)-1-Phenyl-1-butene via Wittig Reaction

The Wittig reaction is a reliable and widely used method for the stereoselective synthesis of alkenes. The following protocol details the preparation of **(E)-1-Phenyl-1-butene** from benzaldehyde and propyltriphenylphosphonium bromide. This procedure is adapted from established Wittig reaction protocols for similar substrates.

Materials and Reagents:

- Propyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
- Anhydrous tetrahydrofuran (THF)
- Benzaldehyde
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Hexanes
- Ethyl acetate

Equipment:

- Round-bottom flasks
- Magnetic stirrer and stir bars
- Syringes and needles
- Septa
- Condenser
- Separatory funnel

- Rotary evaporator
- Apparatus for column chromatography (silica gel)

Procedure:

Step 1: Preparation of the Ylide

- To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add propyltriphenylphosphonium bromide (1.1 equivalents).
- Add anhydrous THF via syringe.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution will typically turn a deep orange or red color, indicating the formation of the ylide.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

Step 2: Wittig Reaction

- Cool the ylide solution back to 0 °C.
- Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF via syringe.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

Step 3: Work-up and Purification

- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine (2 x 50 mL).

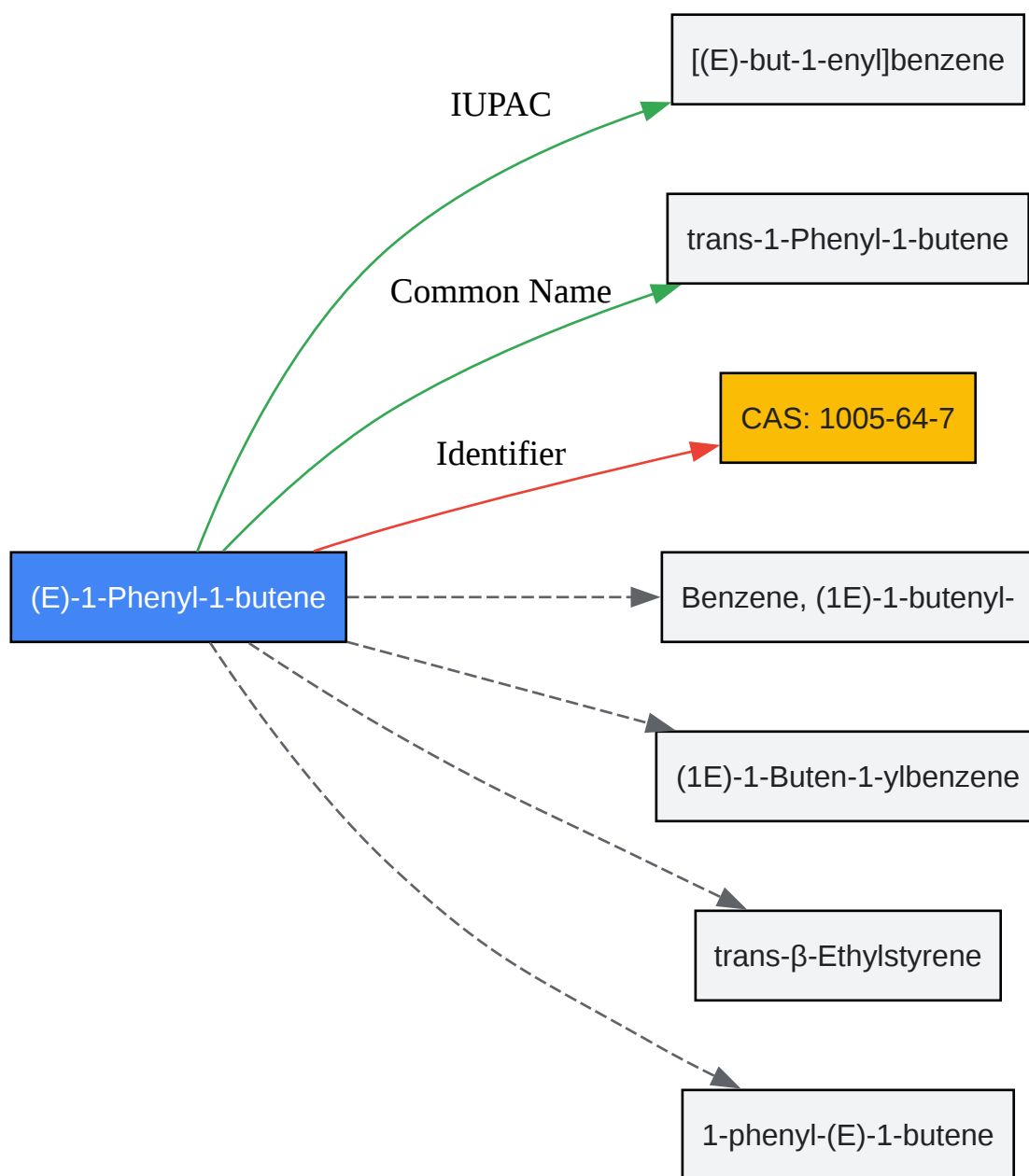
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product will contain the desired **(E)-1-Phenyl-1-butene** and triphenylphosphine oxide as a byproduct. Purify the crude mixture by column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v) to afford the pure **(E)-1-Phenyl-1-butene**.

Step 4: Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques such as ^1H NMR, ^{13}C NMR, and GC-MS. The (E)-configuration is typically confirmed by the large coupling constant ($J \approx 15$ Hz) of the vinylic protons in the ^1H NMR spectrum.

Logical Relationships of Synonyms

The following diagram illustrates the relationship between the primary IUPAC name and the various synonyms for **(E)-1-Phenyl-1-butene**.



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Caption: Relationship between the primary name and synonyms for **(E)-1-Phenyl-1-butene**.

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